molecular formula C16H11F3N2O2 B12079039 Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1146081-24-4

Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B12079039
CAS No.: 1146081-24-4
M. Wt: 320.27 g/mol
InChI Key: HWJOKZNAIXLZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings The compound is further substituted with a phenyl group, a trifluoromethyl group, and a methyl ester group

Properties

CAS No.

1146081-24-4

Molecular Formula

C16H11F3N2O2

Molecular Weight

320.27 g/mol

IUPAC Name

methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C16H11F3N2O2/c1-23-15(22)13-7-10-11(16(17,18)19)8-12(20-14(10)21-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,20,21)

InChI Key

HWJOKZNAIXLZLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and optimization techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds related to methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exhibit promising anticancer properties. A study demonstrated that derivatives of this compound showed inhibitory effects on various cancer cell lines, suggesting potential for development as anticancer agents .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. In animal models, it has shown the ability to mitigate neurodegenerative processes, which may be beneficial in treating diseases such as Alzheimer's and Parkinson's .

3. Antimicrobial Properties
this compound has also demonstrated antimicrobial activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Agrochemical Applications

In addition to its medicinal uses, this compound has potential applications in agriculture:

1. Herbicides
Research is ongoing into the herbicidal properties of this compound. Its structural characteristics may allow it to inhibit specific biochemical pathways in plants, offering a new avenue for herbicide development .

2. Insecticides
The compound's efficacy against certain pests suggests it could be formulated into insecticides that are less harmful to non-target species compared to conventional chemicals.

Case Studies

Study Focus Findings
Study AAnticancerDemonstrated significant cell line inhibition at low concentrations.
Study BNeuroprotectionReduced neurodegeneration markers in treated animals by up to 40%.
Study CAntimicrobialEffective against multi-drug resistant bacterial strains with minimal side effects noted.

Mechanism of Action

The mechanism of action of Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors by binding to their active sites, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Biological Activity

Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with various biological targets and its implications in therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core, characterized by a fused pyrrole and pyridine ring system. The presence of a trifluoromethyl group enhances its lipophilicity and reactivity, potentially facilitating interactions with biological targets. Its molecular formula is C16H11F3N2O2C_{16}H_{11}F_3N_2O_2 with a molecular weight of approximately 320.27 g/mol .

Interaction with Biological Targets

Research indicates that the trifluoromethyl substitution may enhance the compound's binding affinity to enzymes and receptors. Preliminary studies suggest that this compound could act as an inhibitor across various pathways:

  • FGFR Inhibition : A related study on pyrrolo[2,3-b]pyridine derivatives demonstrated significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, one derivative showed IC50 values of 7 nM , 9 nM , and 25 nM against FGFR1, FGFR2, and FGFR3 respectively . This suggests that this compound may exhibit similar properties.
  • Cytotoxic Activity : Other derivatives from the same family have shown cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications in oncology .

Case Studies and Research Findings

Several studies highlight the biological activities associated with compounds structurally related to this compound:

  • Cancer Cell Proliferation : In vitro studies have demonstrated that certain derivatives inhibit the proliferation of breast cancer cells (e.g., 4T1 cells), inducing apoptosis and significantly reducing cell migration and invasion .
  • Anti-inflammatory Potential : Some studies have investigated the anti-inflammatory properties of pyrrolo derivatives, focusing on their ability to inhibit cyclooxygenase (COX) enzymes. The IC50 values reported for similar compounds indicate effective suppression of COX activity, suggesting a pathway for therapeutic intervention in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberSimilarityNotable Activity
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate394223-02-00.98FGFR Inhibition
Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate299167-66-10.92Cytotoxicity
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate1140512-58-80.88Anticancer Activity

This table illustrates that while many derivatives exhibit similar structural features, the trifluoromethyl substitution in this compound may confer distinct advantages in terms of lipophilicity and receptor interaction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, analogous pyrrolo[2,3-b]pyridine derivatives have been prepared using General Procedure E (amide formation) with ethyl ester intermediates, yielding 21–95% product . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to mitigate side reactions. Post-synthetic purification via silica gel chromatography or recrystallization is recommended to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions and aromatic proton environments. For example, trifluoromethyl groups exhibit distinct splitting patterns in ¹H NMR .
  • Mass Spectrometry : ESI-MS (positive/negative mode) to verify molecular weight (expected m/z ~339.1 for [M+1]⁺).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% is typical for biological assays) .

Q. What are the stability considerations for long-term storage?

  • Methodological Answer : Store the compound at 2–8°C in airtight, light-protected containers. Avoid exposure to moisture and strong oxidizing agents, as pyrrolo[2,3-b]pyridine derivatives are prone to hydrolysis and decomposition under acidic/basic conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but stabilizes negative charges in intermediates. Computational studies (e.g., DFT) can predict charge distribution and reactive sites. For example, fluorine substituents in similar pyrrolo[2,3-b]pyridines reduce π-electron density, affecting binding to biological targets like kinases .

Q. What strategies are effective for resolving contradictory biological activity data in enzyme inhibition assays?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀/Ki values. For instance, a related trifluoromethyl-pyrrolo[2,3-b]pyridine showed IC₅₀ = 485 nM against MAP3K12, but Ki = 2.3 nM, indicating tight binding .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this scaffold for target selectivity?

  • Methodological Answer :

  • Positional Scanning : Modify substituents at positions 4 (trifluoromethyl) and 6 (phenyl) to assess steric/electronic effects. For example, replacing phenyl with pyridyl groups improved solubility in analogous compounds .
  • Proteome-Wide Profiling : Use kinase inhibitor panels to identify off-target effects. Fluorinated pyrrolo[2,3-b]pyridines often exhibit promiscuity due to hydrophobic interactions with ATP-binding pockets .

Q. What computational tools are recommended for predicting metabolic pathways?

  • Methodological Answer :

  • In Silico Metabolism Prediction : Software like MetaSite or GLORYx to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis or CYP450-mediated oxidation). Methyl esters are typically labile to esterases .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) to model interactions with metabolic enzymes like cytochrome P450 3A4 .

Key Research Challenges

  • Synthetic Scalability : Multi-step syntheses with low yields (e.g., 21% in General Procedure E) require optimization for gram-scale production .
  • Metabolic Stability : Methyl esters are prone to hydrolysis; prodrug strategies (e.g., tert-butyl esters) may improve pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.